molecular formula C12H16N2 B1679369 N,N-Dimethyltryptamine CAS No. 61-50-7

N,N-Dimethyltryptamine

Cat. No. B1679369
Key on ui cas rn: 61-50-7
M. Wt: 188.27 g/mol
InChI Key: DMULVCHRPCFFGV-UHFFFAOYSA-N
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Patent
US05298520

Procedure details

A solution of formaldehyde (80 mg of a 30% solution) in methanol (15 ml) was added to a stirred solution of 2-[5-(2-methyltetrazol-5-ylmethyl)-1H-indol-3-yl]ethylamine (0.1 g, 0.4 mmol), NaCNBH3 (60 mg) and glacial acetic acid (0.12 g) in methanol (15 ml). The solution was stirred for 2 h, basified with K2CO3 solution and the MeOH removed under vacuum. The crude product obtained after extraction into ethylacetate and removal of solvent was chromatographed through silica-gel eluting with CH2Cl2 /EtOH/NH3 (40:8:1) to give the desired N,N-dimethyltryptamine (96 mg, 87%). The oxalate salt was prepared: mp 185°-187° C. (MeOH/Et2O); (Found: C, 54.42; H, 5.74; N, 22.53. C15H20N6.C2H2O4 requires C, 54.54; H, 5.92; N, 22.45%); δ (360 MHz, D2O) 2.91 (6H, s, 2 of CH3); 3.21 (2H, t, J=7.4 Hz, CH2); 3.47 (2H, J=7.4 Hz, CH2); 4.30 (3H, s, CH3); 4.34 (2H, s, CH2); 7.17 (1H, dd, J=1.5 and 8.4 Hz, Ar-H); 7.33 (1H, s, Ar-H); 7.48 (1H, d, J=8.4 Hz, Ar-H); 7.59 (1H, s, Ar-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[5-(2-methyltetrazol-5-ylmethyl)-1H-indol-3-yl]ethylamine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=O.CN1N=NC(C[C:10]2[CH:11]=[C:12]3[C:16](=[CH:17][CH:18]=2)[NH:15][CH:14]=[C:13]3[CH2:19][CH2:20]N)=N1.[BH3-][C:23]#[N:24].[Na+].[C:26]([O-])([O-])=O.[K+].[K+]>CO.C(O)(=O)C>[CH3:26][N:24]([CH3:23])[CH2:20][CH2:19][C:13]1[C:12]2[C:16](=[CH:17][CH:18]=[CH:10][CH:11]=2)[NH:15][CH:14]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-[5-(2-methyltetrazol-5-ylmethyl)-1H-indol-3-yl]ethylamine
Quantity
0.1 g
Type
reactant
Smiles
CN1N=C(N=N1)CC=1C=C2C(=CNC2=CC1)CCN
Name
Quantity
60 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.12 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the MeOH removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product obtained
EXTRACTION
Type
EXTRACTION
Details
after extraction
CUSTOM
Type
CUSTOM
Details
into ethylacetate and removal of solvent
CUSTOM
Type
CUSTOM
Details
was chromatographed through silica-gel
WASH
Type
WASH
Details
eluting with CH2Cl2 /EtOH/NH3 (40:8:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(CCC1=CNC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 96 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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